(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane
CAS No.: 18244-08-1
Cat. No.: VC0092451
Molecular Formula: C7H17ClOSi
Molecular Weight: 180.747
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18244-08-1 |
|---|---|
| Molecular Formula | C7H17ClOSi |
| Molecular Weight | 180.747 |
| IUPAC Name | (3-chloro-2-methylpropyl)-methoxy-dimethylsilane |
| Standard InChI | InChI=1S/C7H17ClOSi/c1-7(5-8)6-10(3,4)9-2/h7H,5-6H2,1-4H3 |
| Standard InChI Key | ILFZYFOFQNBVIS-UHFFFAOYSA-N |
| SMILES | CC(C[Si](C)(C)OC)CCl |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is an organosilicon compound characterized by its silane functional group, which includes a silicon atom bonded to organic groups, a methoxy group, and a chloro-substituted alkyl chain . The compound is also known by several synonyms including 3-chloroisobutyldimethylmethoxysilane .
| Parameter | Value |
|---|---|
| CAS Number | 18244-08-1 |
| Molecular Formula | C₇H₁₇ClOSi |
| Molecular Weight | 180.75 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Purity (Commercial) | 97% |
Structural Identifiers
The molecular structure of (3-chloro-2-methylpropyl)(methoxy)dimethylsilane can be represented using various chemical notation systems, which help in its precise identification and characterization :
| Identifier Type | Value |
|---|---|
| SMILES | CC(CSi(C)OC)CCl |
| InChI | InChI=1/C7H17ClOSi/c1-7(5-8)6-10(3,4)9-2/h7H,5-6H2,1-4H3 |
| InChIKey | ILFZYFOFQNBVIS-UHFFFAOYAH |
The compound features a silicon atom as its central element, bonded to two methyl groups, one methoxy group (OCH₃), and a 3-chloro-2-methylpropyl substituent .
Physical and Chemical Properties
Chemical Reactivity
The compound exhibits characteristic reactivity patterns based on its functional groups:
Applications and Industrial Uses
Surface Modification
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is primarily utilized as a coupling agent or surface modifier in various industrial applications . Its ability to form chemical bridges between organic and inorganic materials makes it particularly valuable in:
-
Coating formulations, where it enhances adhesion between organic coatings and inorganic substrates
-
Adhesive systems, improving bonding strength and durability
-
Sealant formulations, where it contributes to improved performance characteristics
Material Enhancement
The compound's unique structure contributes to several material enhancement properties:
| Property Enhancement | Mechanism |
|---|---|
| Adhesion Promotion | Forms chemical bonds between dissimilar materials |
| Hydrophobicity | The isobutyl group contributes to water-repellent properties |
| Moisture Resistance | Suitable for applications in moisture-sensitive environments |
| Hazard Type | Classification |
|---|---|
| Irritation Potential | Irritating to eyes, respiratory system, and skin |
| Flammability | Flammable liquid |
Related Compounds and Comparative Analysis
Similar Organosilicon Compounds
Several structurally related compounds share similarities with (3-chloro-2-methylpropyl)(methoxy)dimethylsilane, including:
| Compound | CAS Number | Key Differences |
|---|---|---|
| Chloro(3-chloro-2-methylpropyl)dimethylsilane | 18145-83-0 | Contains Si-Cl bond instead of Si-OCH₃ |
| Various other chloroalkylsilanes | - | Different substituent patterns on silicon |
Structural Relationships
The chloroisobutyl group in (3-chloro-2-methylpropyl)(methoxy)dimethylsilane is a structural feature shared with several other organofunctional silanes. This structural similarity contributes to a family of compounds with related applications but varied reactivity profiles based on the specific functional groups attached to the silicon atom.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume